4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yl)quinazoline |
InChI |
InChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
TUCZRJJVXLCZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of quinazolinone intermediates from anthranilic acid derivatives and formamide. This method is efficient, yielding products like 5,7-dichloroquinazolin-4(3H)-one within minutes.
Etherification with Tetrahydro-2H-Pyran
To introduce tetrahydro-2H-pyran groups, quinazolinone intermediates are reacted with alcohol derivatives in the presence of NaH. This step involves heating at moderate temperatures (30°C) and yields high-purity products such as 5,7-bis((tetrahydro-2H-pyran-4-yl)methoxy)quinazolinones.
Chlorination
Thionyl chloride is used to replace the carbonyl group on the quinazoline ring with chlorine. This reaction is performed under reflux conditions at elevated temperatures (150°C), followed by purification through recrystallization from chloroform.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly methodologies:
- Solvent-Free Reactions : Ionic liquid catalysts such as butylmethylimidazolium tetrachloroferrate (Bmim[FeCl4]) have been employed for solvent-free synthesis of quinazolines, offering high yields and recyclability.
- Microwave Heating : Microwave-assisted reactions minimize reaction times and energy consumption while providing excellent yields.
Optimized Conditions for High Yield
Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Quinazoline core formation | Anthranilic acid + formamide | Microwave irradiation, 500 W | 67–80 |
| Chlorination | Quinazolinone + thionyl chloride | Reflux at 150°C | High |
| Etherification | Alcohol + NaH | Reflux in DMF, moderate temperature | ~80 |
Key Observations
- Electron-withdrawing groups enhance product yield during chlorination.
- Microwave-assisted synthesis reduces reaction times significantly compared to conventional heating methods.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 4
The 4-chloro group undergoes nucleophilic displacement reactions with amines, alcohols, and thiols under controlled conditions:
Key Reactions
-
Amine Displacement :
Reaction with 1-isopropylpiperidin-4-amine in the presence of a base (e.g., K₂CO₃) yields 4-aminoquinazoline derivatives. This reaction is critical for generating bioactive analogs targeting kinase inhibition .Example :
Reported yields range from 60–85% depending on solvent polarity and temperature .
-
Alkoxy/Thio Substitution :
Substitution with alkoxy groups (e.g., methoxy, ethoxy) occurs via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions:
Sonogashira Coupling
Reaction with terminal alkynes under Pd/Cu catalysis forms 4-alkynylquinazolines. For example:
Yields exceed 70% with electron-deficient alkynes .
Suzuki-Miyaura Coupling
Arylboronic acids react with the 4-chloro group under Pd catalysis to form biaryl derivatives. This method is used to introduce aromatic pharmacophores .
Cyclization and Ring Functionalization
The quinazoline core participates in cycloaddition and ring-expansion reactions:
Huisgen Cycloaddition
The 4-azidoquinazoline derivative (synthesized via NaN₃ substitution) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates .
Reactivity of the Tetrahydropyran Substituent
The tetrahydro-2H-pyran-4-yl group at position 2 influences steric and electronic properties:
Comparative Reactivity Data
The table below summarizes reaction outcomes for key transformations:
Scientific Research Applications
- This compound finds applications in various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological systems.
Medicine: Its potential as a drug candidate warrants exploration.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Researchers would need to study its interactions with specific molecular targets and pathways to understand its mode of action.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The 2-position of 4-chloroquinazoline derivatives is highly modifiable, with substituents ranging from aromatic styryl groups to heterocycles. Key analogs and their properties include:
Key Observations :
Commercial and Research Relevance
- Availability : 4-Chloro-2-(4-methylphenyl)quinazoline and pyridinyl analogs are commercially available from multiple suppliers, reflecting their utility in medicinal chemistry .
- Tetrahydro-2H-pyran-4-yl Derivatives: Limited commercial availability (e.g., benzofuropyrimidine derivatives) suggests niche applications or synthetic challenges .
Biological Activity
4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of quinazolines allow for various modifications that can enhance their pharmacological properties. This article provides an overview of the biological activity of this specific compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a chloro substituent at the 4-position and a tetrahydropyran moiety, which influences its interaction with biological targets. The structure can be represented as follows:
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of tyrosine kinases, which are pivotal in cancer cell proliferation and survival.
- Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against resistant cancer cell lines, indicating potent inhibitory effects on tumor growth .
Antimicrobial Activity
The antimicrobial potential of quinazolines has been explored extensively. Studies have shown that certain derivatives demonstrate bactericidal effects against various pathogens, including Mycobacterium tuberculosis.
- Mechanism of Action : The mechanism often involves disruption of ATP synthesis pathways in bacteria, leading to cell death. For instance, derivatives have been synthesized that exhibit significant inhibition against Mycobacterium tuberculosis with promising results in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of quinazolines is heavily influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy.
- Chloro Substituents : Electron-withdrawing groups like chloro at the 4-position are beneficial for increasing antiproliferative activity.
- Tetrahydropyran Ring : The presence of a tetrahydropyran moiety contributes to improved solubility and bioavailability, which are critical for therapeutic effectiveness.
Study on Anticancer Efficacy
In a recent study, a series of quinazoline derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition in cervical adenocarcinoma and glioma models .
Antimicrobial Screening
A comprehensive screening of quinazoline derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. For example, compounds with additional halogen substitutions demonstrated improved efficacy against Mycobacterium tuberculosis .
Q & A
Q. What are the established synthetic routes for 4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling tetrahydro-2H-pyran-4-yl precursors with chlorinated quinazoline intermediates. Key steps include:
- Chlorination: Introduction of the chloro group at the 4-position via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
- Pyran Integration: Use of cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the tetrahydro-2H-pyran-4-yl group to the quinazoline core. Solvent choice (e.g., dioxane, ethanol) and catalysts (e.g., Pd(PPh₃)₄) significantly impact yields, which range from 35% to 76% depending on reaction time (12–48 hours) and temperature (80–120°C) .
- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity (>97%) products .
Q. How is structural characterization of this compound performed post-synthesis?
Methodological Answer: A multi-analytical approach ensures accuracy:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the quinazoline core and pyran substituents. For example, the pyran ring’s axial-equatorial proton splitting is detectable at δ 3.5–4.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 275.1 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 61.2%, H: 5.1%, N: 10.2%) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer: Stability is influenced by:
- Temperature: Long-term storage requires -20°C to prevent decomposition, while short-term storage (1–2 weeks) at -4°C is acceptable .
- Atmosphere: Inert conditions (argon or nitrogen) minimize oxidation of the chloro and pyran groups .
- Light Sensitivity: Amber vials are recommended to avoid photodegradation, particularly for the quinazoline core .
Advanced Research Questions
Q. How can molecular hybridization strategies optimize the bioactivity of this compound?
Methodological Answer: Hybridization merges pharmacophores to enhance target affinity or multi-target effects:
- Kinase Inhibitor Design: Covalent linkage of the quinazoline core to pyridine or pyrazole moieties (e.g., via Mannich reactions) can improve ATP-binding pocket interactions in kinases like EGFR .
- Antimicrobial Hybrids: Fusion with diazenyl-thioxopyrimidine derivatives enhances Gram-negative bacterial inhibition (e.g., E. coli MIC: 8 µg/mL) .
- Framework Integration: Computational tools (e.g., Reaxys, Pistachio) predict feasible hybrid structures by analyzing steric and electronic compatibility .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities:
- Control Experiments: Replicate assays using standardized protocols (e.g., fixed cell lines for cytotoxicity studies) and validate purity via HPLC (>99%) .
- Orthogonal Assays: Cross-validate results using alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity measurements) .
- Impact of Solubility: Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent compound solubility across studies .
Q. What role does computational modeling play in predicting target interactions?
Methodological Answer: Computational tools guide rational design:
- Docking Studies: Software like AutoDock Vina predicts binding poses of the compound in kinase pockets (e.g., VEGFR2), highlighting key interactions like H-bonds with Asp1046 .
- Molecular Dynamics (MD): Simulations (100 ns) assess stability of the compound-protein complex, identifying residues (e.g., Phe1047) critical for hydrophobic interactions .
- QSAR Models: Quantitative structure-activity relationships correlate substituent electronegativity (e.g., chloro vs. fluoro) with IC₅₀ values in anti-cancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
